Cas no 312949-33-0 (2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide)

2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide is a heterocyclic compound featuring a cycloheptabthiophene core with an amino and carboxamide functional group. Its structure incorporates a 2-chlorophenyl substituent, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid fused-ring system and electron-rich thiophene moiety contribute to its utility in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined reactivity profile allows for selective modifications, making it valuable for targeted derivatization. The presence of both hydrogen bond donors and acceptors suggests potential applications in ligand design for biological targets. This compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide structure
312949-33-0 structure
Product Name:2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
CAS No:312949-33-0
MF:C16H17ClN2OS
MW:320.836981534958
MDL:MFCD01177186
CID:3046885
PubChem ID:724223
Update Time:2025-06-11

2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
    • AG-690/12887510
    • Oprea1_137169
    • MFCD01177186
    • ALBB-001940
    • 2-amino-N-(2-chlorophenyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
    • 312949-33-0
    • Oprea1_040203
    • AKOS000514531
    • BBL013667
    • VS-03924
    • STK408918
    • 4H-Cyclohepta[b]thiophene-3-carboxamide,2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-
    • H21834
    • 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
    • MDL: MFCD01177186
    • Inchi: 1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20)
    • InChI Key: VCBHRPSXVXMXEM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(C1=C(N)SC2CCCCCC=21)=O

Computed Properties

  • Exact Mass: 320.0750120g/mol
  • Monoisotopic Mass: 320.0750120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 83.4Ų

2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide Pricemore >>

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2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:312949-33-0)2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
Order Number:A1155659
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:29
Price ($):240.0
Email:sales@amadischem.com

Additional information on 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide

Introduction to 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide (CAS No. 312949-33-0)

The compound 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide, identified by its CAS number 312949-33-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic amide derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The molecule incorporates a cycloheptabthiophene core, a structural motif known for its potential in modulating biological pathways, alongside functional groups that enhance its interactions with biological targets.

Recent studies have highlighted the importance of cycloheptabthiophene derivatives in the development of novel therapeutic agents. The presence of the 2-chlorophenyl substituent in this compound is particularly noteworthy, as chlorophenyl groups are often associated with enhanced binding affinity and metabolic stability. This structural feature has been leveraged in the design of compounds targeting neurological disorders, where precise modulation of receptor interactions is crucial. The tetrahydro-4H-cycloheptabthiophene scaffold provides a rigid framework that contributes to the compound's overall stability and bioavailability, making it an attractive candidate for further investigation.

The 3-carboxamide moiety at the terminal position of the molecule introduces a polar functional group that can engage in hydrogen bonding interactions. This feature is particularly relevant in drug design, as hydrogen bonding plays a critical role in determining binding affinity and selectivity. In the context of medicinal chemistry, carboxamide derivatives have been extensively studied for their ability to modulate enzyme activity and receptor function. The combination of these structural elements in 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide suggests a multifaceted pharmacological profile that warrants further exploration.

Current research in the field of heterocyclic chemistry has demonstrated that modifications to the cycloheptabthiophene core can significantly alter the pharmacological properties of derivatives. For instance, studies have shown that substituents at specific positions on this scaffold can influence receptor binding affinity and metabolic pathways. The 5,6,7,8-tetrahydro ring system contributes to the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the presence of nitrogen atoms within the structure enhances its potential for interaction with biological targets such as enzymes and receptors.

One of the most compelling aspects of 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide is its potential application in treating neurological disorders. Preliminary studies have indicated that this compound may interact with neurotransmitter receptors in a manner that could alleviate symptoms associated with conditions such as epilepsy and depression. The 2-chlorophenyl group is particularly interesting in this context, as it has been shown to enhance binding to certain serotonin receptors without causing significant side effects. This selectivity is crucial for developing effective therapeutics that minimize off-target effects.

The carboxamide functionality also plays a role in modulating enzyme activity. For example, carboxamides have been identified as inhibitors of various proteases and kinases, which are key targets in oncology and inflammatory diseases. The structural rigidity provided by the cycloheptabthiophene core ensures that the compound maintains its conformational integrity during metabolic processes, thereby enhancing its stability and efficacy. These properties make 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide a promising candidate for further development into a novel therapeutic agent.

In conclusion, 2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide (CAS No. 312949-33-0) represents a significant advancement in medicinal chemistry due to its unique structural features and promising pharmacological properties. The combination of a cycloheptabthiophene core, 2-chlorophenyl substituent, tetrahydro ring system, and carboxamide functionality creates a molecule with potential applications across multiple therapeutic areas. Further research is warranted to fully elucidate its pharmacological profile and explore its potential as a lead compound for drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:312949-33-0)2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
A1155659
Purity:99%
Quantity:1g
Price ($):240.0
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